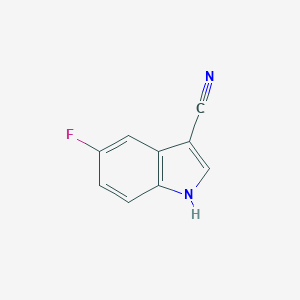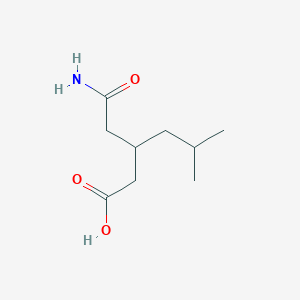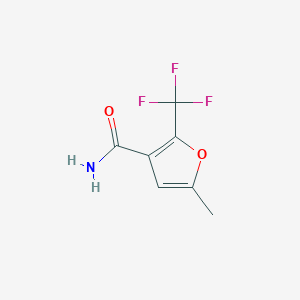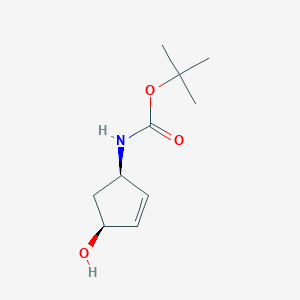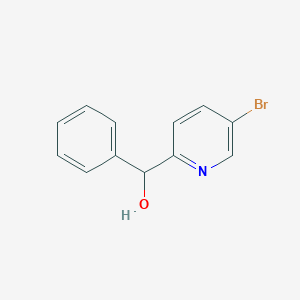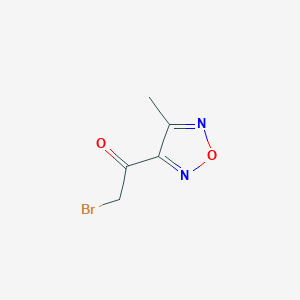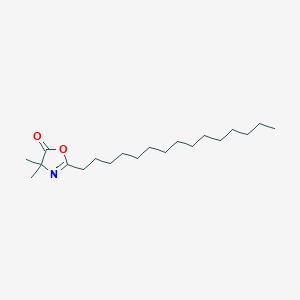![molecular formula C8H12N2O B069510 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile CAS No. 163849-09-0](/img/structure/B69510.png)
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
In biochemistry, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been used as a tool to study the mechanism of action of enzymes such as serine hydrolases. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is a potent inhibitor of these enzymes, and its use has helped to elucidate their catalytic mechanisms.
In materials science, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been used as a building block for the synthesis of novel polymers and materials with unique properties such as high thermal stability and conductivity.
作用機序
The mechanism of action of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is primarily based on its ability to inhibit enzymes such as serine hydrolases. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile binds to the active site of these enzymes, preventing them from carrying out their catalytic function. This inhibition can lead to a variety of downstream effects, depending on the specific enzyme being targeted.
生化学的および生理学的効果
The biochemical and physiological effects of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile are largely dependent on the specific enzyme being targeted. Inhibition of serine hydrolases can lead to changes in lipid metabolism, inflammation, and cell proliferation, among other effects.
実験室実験の利点と制限
One of the major advantages of using 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile in lab experiments is its potency as an enzyme inhibitor. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is highly effective at inhibiting serine hydrolases, making it a valuable tool for studying their function and regulation.
However, one limitation of using 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is its potential for off-target effects. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile may also inhibit other enzymes or proteins in addition to its intended target, leading to unintended effects.
将来の方向性
There are several potential future directions for research on 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile. One area of interest is the development of new drugs based on 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile's anti-inflammatory and anti-tumor properties. Another area of interest is the synthesis of novel materials and polymers using 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile as a building block.
Additionally, further research is needed to fully understand the mechanism of action of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile and its effects on different enzymes and physiological systems. This could lead to the identification of new targets for drug development and a better understanding of the role of serine hydrolases in health and disease.
Conclusion
In conclusion, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is a versatile chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. Its ability to inhibit enzymes such as serine hydrolases makes it a valuable tool for studying their function and regulation. Further research is needed to fully understand the mechanism of action of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile and its potential applications in drug development and materials science.
合成法
The synthesis of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile involves the reaction of 1-methylpyrrolidine-2-one with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with acid to obtain 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile in high yield and purity.
特性
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h7H,2-4,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGMUVOXYSNYCA-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


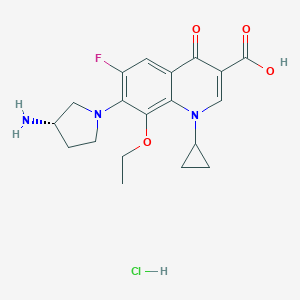
![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
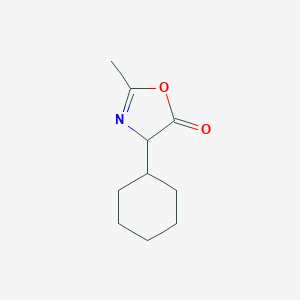
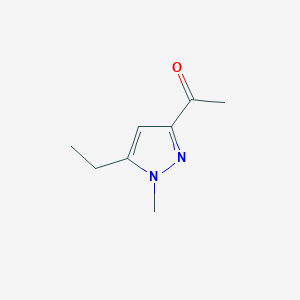
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)
